

An In-Depth Technical Guide to 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Cat. No.:	B1586217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a primary amine featuring a unique structural combination of a cyclopropyl ring and a methoxy-substituted phenyl group directly attached to the aminomethyl carbon. This arrangement imparts a distinct conformational rigidity and stereoelectronic profile, making it a valuable building block in medicinal chemistry. Its structural motifs are frequently explored in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of this compound, offering insights for its utilization in research and drug development.

Chemical and Physical Properties

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a chiral compound that can exist as a free base or as various salt forms, with the hydrochloride salt being common for its improved handling and stability.

Property	Value	Source
Chemical Formula	C ₁₁ H ₁₅ NO (Free Base)	[1]
C ₁₁ H ₁₆ CINO (HCl Salt)	[2]	
Molecular Weight	177.24 g/mol (Free Base)	[1]
213.70 g/mol (HCl Salt)	[2]	
CAS Number	54398-65-1 (Free Base)	
75180-45-9 (Unspecified stereochemistry)	[3]	
58271-59-3 (HCl Salt)	[2]	
Melting Point	213-214 °C (decomposes) (HCl Salt)	
Boiling Point	287.4 °C at 760 mmHg (Free Base)	
Appearance	Not specified (likely an oil as free base, solid as HCl salt)	
Solubility	No specific data available; general handling suggests inert atmosphere storage.	

Molecular Structure:

Caption: Molecular structure of **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine**.

Synthesis and Purification

The synthesis of **1-cyclopropyl-1-(4-methoxyphenyl)methylamine** typically involves the reaction of a suitable ketone precursor with a source of ammonia or a protected amine, followed by reduction. While a specific, detailed protocol for this exact molecule is not readily available in the literature, a general synthetic approach can be inferred from the synthesis of analogous cyclopropylamines.[\[4\]](#)

Hypothetical Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine HCl**.

Experimental Protocol (Adapted from similar syntheses):

Step 1: Synthesis of Cyclopropyl(4-methoxyphenyl)methanone

- To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add cyclopropanecarbonyl chloride dropwise at 0 °C.
- After stirring for a short period, add anisole dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield cyclopropyl(4-methoxyphenyl)methanone.

Step 2: Synthesis of **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine**

- Dissolve cyclopropyl(4-methoxyphenyl)methanone in an appropriate solvent (e.g., methanol) saturated with ammonia.
- Add a reducing agent such as sodium cyanoborohydride or perform catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter off the catalyst (if used) and remove the solvent under reduced pressure.
- Work up the reaction mixture by partitioning between an organic solvent and water.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude free base.

Step 3: Formation and Purification of the Hydrochloride Salt

- Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.[\[2\]](#)
- Slowly add a solution of hydrogen chloride in the same solvent.
- The hydrochloride salt should precipitate out of the solution.
- Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the purified **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** hydrochloride.[\[4\]](#)

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine**.

¹H NMR Spectroscopy: A ¹H NMR spectrum for a related compound, [1-(4-Methoxyphenyl)cyclopropyl]methylamine, is available.[\[3\]](#) The expected signals for the target compound would include:

- Aromatic protons: Doublets in the aromatic region, characteristic of a para-substituted benzene ring.
- Methine proton (CH-N): A multiplet, coupled to the cyclopropyl protons and the amine protons.
- Amine protons (NH₂): A broad singlet, which may exchange with D₂O.
- Methoxy protons (OCH₃): A singlet around 3.8 ppm.
- Cyclopropyl protons: A complex set of multiplets in the upfield region.

¹³C NMR Spectroscopy: While experimental data for the target compound is not readily available, predicted chemical shifts would include:

- Signals for the aromatic carbons, including the ipso-carbon, the carbon bearing the methoxy group, and the other aromatic CH carbons.
- A signal for the methine carbon attached to the nitrogen.
- A signal for the methoxy carbon.
- Signals for the cyclopropyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

- N-H stretching: In the region of 3300-3400 cm⁻¹.
- C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
- C=C stretching (aromatic): Around 1600 cm⁻¹ and 1500 cm⁻¹.
- C-O stretching (aryl ether): Around 1250 cm⁻¹.
- C-N stretching: In the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS): Predicted mass spectrometry data for the $[M+H]^+$ ion is m/z 178.12265.^[1] The fragmentation pattern would likely involve cleavage of the bond between the aminomethyl carbon and the cyclopropyl or phenyl ring, as well as loss of the methoxy group.

Biological Activity and Pharmacological Profile

The cyclopropylamine moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to modulate the activity of various enzymes and receptors.^[5] While specific biological data for **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** is limited, its structural features suggest potential activity within the central nervous system.

Derivatives of this scaffold have been investigated for their interaction with various CNS targets. For instance, related compounds have been explored as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential applications in the treatment of anxiety and depression.^[5] The rigid cyclopropyl group can help to lock the molecule into a specific conformation, potentially enhancing its binding affinity to a target receptor.

The 4-methoxyphenyl group can also influence the pharmacokinetic properties of the molecule, such as its metabolic stability and ability to cross the blood-brain barrier. The metabolic stability of cyclopropyl-containing compounds is often enhanced compared to their linear alkyl counterparts due to the increased strength of the C-H bonds in the cyclopropyl ring.^{[6][7]}

Applications in Drug Development

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its primary amine functionality allows for a wide range of chemical modifications, including:

- Acylation: To form amides.
- Alkylation: To form secondary or tertiary amines.
- Reductive amination: To introduce larger substituents.
- Formation of Schiff bases: Which can be further reduced or used in other reactions.

These modifications can be used to explore the structure-activity relationships (SAR) of a particular class of compounds and to optimize their pharmacological and pharmacokinetic profiles. The compound's potential as a scaffold for CNS-active agents makes it of particular interest to researchers in the fields of neurology and psychiatry.

Safety and Handling

Detailed toxicological data for **1-Cyclopropyl-1-(4-methoxyphenyl)methylamine** is not available. However, based on the safety data for related amines, it should be handled with care. It is likely to be harmful if swallowed, and may cause skin and eye irritation.^[8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For the hydrochloride salt, storage in an inert atmosphere at room temperature is recommended.

Conclusion

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its unique structural characteristics make it an attractive starting point for the development of novel therapeutic agents, particularly for CNS disorders. This guide has provided a comprehensive overview of its known chemical properties, a plausible synthetic route, and its potential applications. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related compounds.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. [1-(4-Methoxyphenyl)cyclopropyl]methylamine(75180-45-9) 1H NMR [m.chemicalbook.com]
- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586217#1-cyclopropyl-1-4-methoxyphenyl-methylamine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com